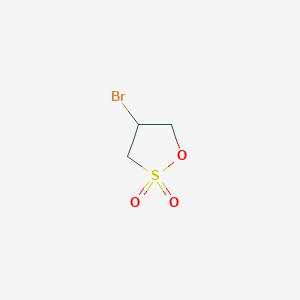

4-Bromo-1,2-oxathiolane 2,2-dioxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C₃H₅BrO₃S. It is a colorless solid that is soluble in many organic solvents. This compound is an important intermediate in organic synthesis and is widely used to synthesize other compounds with chemical and biological activities .

准备方法

4-Bromo-1,2-oxathiolane 2,2-dioxide can be synthesized through various routes. One common method involves the reaction of 1,2-oxathiolane with bromine to form 4-bromo-1,2-oxathiolane, which is then reacted with benzoyl peroxide to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like toluene .

化学反应分析

4-Bromo-1,2-oxathiolane 2,2-dioxide undergoes several types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: It can be reduced to form thiolane derivatives.

Common reagents used in these reactions include sodium sulfite, bromine, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

4-Bromo-1,2-oxathiolane 2,2-dioxide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Bromo-1,2-oxathiolane 2,2-dioxide involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The compound can also undergo oxidation and reduction reactions, which further contribute to its reactivity .

相似化合物的比较

4-Bromo-1,2-oxathiolane 2,2-dioxide is unique due to its specific structure and reactivity. Similar compounds include:

1,2-Oxathiolane 2,2-dioxide: Lacks the bromine atom and has different reactivity.

2-Bromo-1,3-propane sultone: Has a different ring structure and reactivity profile.

4-Bromo-2,2-dioxide-1,2-oxathiolane: Similar structure but different reactivity due to the position of the bromine atom.

These compounds share some chemical properties but differ in their specific reactivity and applications.

生物活性

Overview

4-Bromo-1,2-oxathiolane 2,2-dioxide (CAS No. 189756-89-6) is an organic compound with the molecular formula C₃H₅BrO₃S. It is recognized for its significant role as an intermediate in organic synthesis and has been studied for various biological activities, including antimicrobial properties and potential toxicological effects. This article compiles detailed findings from diverse sources regarding its biological activity.

- Molecular Weight : 201.04 g/mol

- Density : 1.996 g/cm³

- Boiling Point : 364.7 °C at 760 mmHg

- Melting Point : Not available

- LogP : 1.1907

The biological activity of this compound primarily involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom, which enhances its reactivity. This interaction can lead to the formation of covalent bonds with various biological molecules, influencing enzyme mechanisms and biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In particular:

- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

- The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Toxicological Effects

Toxicological assessments have highlighted several adverse effects associated with exposure to this compound:

- Skin Irritation : Studies on guinea pigs revealed moderate to severe skin irritation upon application, characterized by erythema and edema .

- Eye Irritation : It is classified as a serious eye irritant based on tests that showed significant conjunctivitis and corneal opacity following exposure .

- Carcinogenic Potential : Historical data from occupational exposure suggest a correlation with various neoplasms, including glioblastoma and renal cell carcinoma; however, definitive conclusions regarding its carcinogenicity in humans remain inconclusive due to confounding factors .

Study on Skin Irritation

A study conducted on guinea pigs exposed to varying concentrations of the compound demonstrated:

- Moderate to gross edema and necrosis were observed at higher concentrations.

- Symptoms included erythema scores ranging from 2 to 3 at different observation points post-exposure .

Occupational Exposure Analysis

An assessment of workers exposed to the compound in Germany during the mid-20th century reported:

- A total of 20 cases of neoplasms , with a mean latency period of approximately 31 years .

- Types of tumors included brain tumors, intestinal malignancies, and hematopoietic malignancies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,2-Oxathiolane 2,2-dioxide | Lacks bromine atom | Lower reactivity |

| 2-Bromo-1,3-propane sultone | Different ring structure | Varies in reactivity |

| 4-Bromo-2,2-dioxide-1,2-oxathiolane | Similar structure but different reactivity | Comparable antimicrobial properties |

属性

IUPAC Name |

4-bromooxathiolane 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO3S/c4-3-1-7-8(5,6)2-3/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGFMEUQQADOOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)(=O)O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453844 |

Source

|

| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189756-89-6 |

Source

|

| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。